Mito-apocynin (C11)

Description

BenchChem offers high-quality Mito-apocynin (C11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-apocynin (C11) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

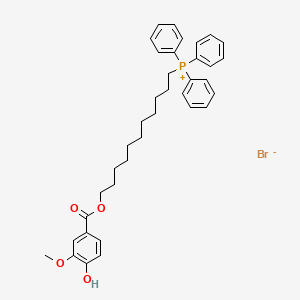

11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMXQDPFRLJGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44BrO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mito-apocynin (C11): A Technical Guide to its Synthesis, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mito-apocynin (C11), a novel mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanism of action of Mito-apocynin. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and potentially utilize this compound in their work. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways, offering a comprehensive resource for the scientific community.

Discovery and Rationale

Mito-apocynin was developed to address the critical role of mitochondrial oxidative stress in the pathogenesis of numerous diseases, particularly neurodegenerative disorders like Parkinson's disease.[1] The parent compound, apocynin, is a known inhibitor of NADPH oxidase (NOX), an enzyme family that is a major source of reactive oxygen species (ROS).[2] However, the therapeutic efficacy of apocynin is limited by its non-specific nature and the high doses required for therapeutic effect.[3] To overcome these limitations, Mito-apocynin was designed by conjugating apocynin to a triphenylphosphonium (TPP) cation via an eleven-carbon alkyl chain.[4][5] The lipophilic and cationic nature of the TPP moiety facilitates the accumulation of the molecule within the mitochondria, the primary site of cellular ROS production, thereby increasing its potency and targeted efficacy.[3][6]

Synthesis of Mito-apocynin (C11)

An optimized, two-step protocol has been developed for the synthesis of Mito-apocynin (C11), offering a more economical and higher-yield alternative to earlier multi-step methods.[4]

Experimental Protocol: Optimized Two-Step Synthesis

Step 1: Synthesis of (11-Hydroxyundecyl)triphenylphosphonium bromide

-

Combine triphenylphosphine and 11-bromo-undecan-1-ol in acetonitrile.

-

Reflux the mixture.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Upon completion, cool the reaction mixture and isolate the product, (11-hydroxyundecyl)triphenylphosphonium bromide. Purification can be achieved by recrystallization.

Step 2: Esterification to yield Mito-apocynin (C11)

-

Dissolve vanillic acid and (11-hydroxyundecyl)triphenylphosphonium bromide in a suitable solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

-

Stir the reaction at room temperature until completion.

-

Purify the final product, Mito-apocynin (C11), using column chromatography on silica gel.[1]

References

- 1. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]

- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mito-apocynin (C11) | Mitochondrial Metabolism | Ambeed.com [ambeed.com]

- 6. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mito-apocynin (C11): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mito-apocynin (C11), a mitochondria-targeted antioxidant and inhibitor of NADPH oxidase (NOX). This document details its core properties, mechanism of action, relevant experimental protocols, and key signaling pathways, presented in a format tailored for research and development applications.

Core Properties and Quantitative Data

Mito-apocynin (C11) is a synthetic derivative of apocynin, modified with a triphenylphosphonium (TPP) cation attached via an eleven-carbon alkyl chain. This modification facilitates its accumulation within the mitochondria, enhancing its efficacy as a targeted antioxidant.

| Property | Data |

| Molecular Weight | 663.62 g/mol |

| Chemical Formula | C37H44BrO4P |

| CAS Number | 1254044-38-6 |

| Parent Compound IC50 | Apocynin: 10 μM (for NADPH oxidase) |

| In Vivo Efficacy (Mice) | 3-10 mg/kg (oral administration) |

Mechanism of Action

Mito-apocynin exerts its therapeutic effects primarily through the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). By targeting this enzyme, particularly the NOX2 and NOX4 isoforms, within the mitochondria, Mito-apocynin effectively reduces oxidative stress and subsequent cellular damage. This mechanism is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction and oxidative stress are key pathological features. The targeted delivery to mitochondria concentrates its action at a primary site of ROS production, potentially increasing its potency and reducing off-target effects compared to its parent compound, apocynin.

Signaling Pathways

Mito-apocynin has been shown to modulate key signaling pathways involved in neuroinflammation and cellular stress. By inhibiting NADPH oxidase, it prevents the activation of downstream inflammatory cascades. This includes the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as the downregulation of inducible nitric oxide synthase (iNOS) expression. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of Mito-apocynin's anti-inflammatory action.

Experimental Protocols

Synthesis of Mito-apocynin (C11)

Objective: To synthesize [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphonium bromide.

Materials:

-

Apocynin

-

11-bromoundecanol

-

Triphenylphosphine

-

Acetonitrile

-

Dichloromethane

-

Thionyl chloride

-

Pyridine

-

Silica gel for column chromatography

Procedure:

-

Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide:

-

Dissolve 11-bromoundecanol and triphenylphosphine in acetonitrile.

-

Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitate by filtration.

-

Wash the precipitate with cold acetonitrile and dry under vacuum.

-

-

Synthesis of Acetylvanilloyl Chloride:

-

To a solution of acetylvanillic acid in dichloromethane, add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acetylvanilloyl chloride.

-

-

Esterification:

-

Dissolve (11-hydroxyundecyl)triphenylphosphonium bromide and pyridine in dichloromethane.

-

Add the crude acetylvanilloyl chloride dropwise to the solution at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification and Deprotection:

-

Purify the crude product by silica gel column chromatography.

-

Deacetylate the purified intermediate by hydrolysis to yield the final product, Mito-apocynin (C11).

-

Characterize the final product by NMR and mass spectrometry.

-

In Vivo Efficacy in a Parkinson's Disease Mouse Model

Objective: To assess the neuroprotective effects of Mito-apocynin (C11) in a mouse model of Parkinson's disease (e.g., MPTP or LRRK2 mutant models).

Animal Model:

-

Male C57BL/6 mice or a transgenic Parkinson's disease model (e.g., LRRK2 G2019S).

-

House animals under standard conditions with ad libitum access to food and water.

Experimental Groups:

-

Vehicle control

-

Disease model + Vehicle

-

Disease model + Mito-apocynin (3 mg/kg)

-

Disease model + Mito-apocynin (10 mg/kg)

Procedure:

-

Drug Preparation: Dissolve Mito-apocynin in a suitable vehicle (e.g., 10% ethanol in saline).

-

Administration: Administer Mito-apocynin or vehicle via oral gavage three times a week for the duration of the study.

-

Induction of Parkinson's-like Pathology (if applicable, e.g., MPTP model): Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to established protocols to induce dopaminergic neurodegeneration.

-

Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and function at regular intervals.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.

-

Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.

-

Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Analyze markers of neuroinflammation and oxidative stress (e.g., Iba1 for microglia activation, 4-HNE for lipid peroxidation) in brain tissue homogenates by Western blotting or ELISA.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mito-apocynin in a preclinical model of neurodegeneration.

Caption: Preclinical evaluation workflow for Mito-apocynin.

This technical guide provides a foundational understanding of Mito-apocynin (C11) for research and development purposes. For more detailed information, researchers are encouraged to consult the primary scientific literature.

A Technical Guide to the Initial Biological Screening of TPP-Conjugated Apocynin

Executive Summary: The strategic conjugation of apocynin, a well-documented NADPH oxidase inhibitor, with the lipophilic triphenylphosphonium (TPP) cation represents a promising approach for targeting mitochondrial oxidative stress. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for the initial biological screening of TPP-conjugated apocynin, often referred to as Mito-apocynin. It details the fundamental mechanism of mitochondrial targeting, provides comprehensive protocols for key in vitro assays, presents a framework for data interpretation, and visualizes critical pathways and workflows. The primary goal is to establish a compound's efficacy in reducing mitochondrial reactive oxygen species (ROS), preserving mitochondrial function, and exhibiting a favorable safety profile at the cellular level.

Introduction to TPP-Conjugated Apocynin

Mitochondrial oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndrome.[1] Apocynin functions by inhibiting NADPH oxidase (NOX), a major source of cellular ROS. However, its therapeutic efficacy can be limited by suboptimal bioavailability and non-specific distribution.

To overcome these limitations, apocynin is conjugated to a TPP cation. The TPP moiety is a lipophilic cation that accumulates within the mitochondria, driven by the significant negative mitochondrial membrane potential.[2][3][4][5] This conjugation, often via a carbon linker chain, facilitates the selective delivery of apocynin directly to the primary site of oxidative damage, enhancing its potency and minimizing off-target effects.[1][6]

Principle of Mitochondrial Targeting

The fundamental principle behind TPP-conjugated compounds is their ability to exploit the electrochemical gradient of the mitochondrial membrane. The plasma membrane potential drives initial cellular uptake, after which the much larger mitochondrial membrane potential (-150 to -180 mV) promotes significant accumulation within the mitochondrial matrix.[3] This targeting mechanism can increase the concentration of the conjugated molecule by 100- to 1000-fold inside the mitochondria compared to the cytoplasm.[3]

Caption: Mitochondrial targeting of TPP-apocynin.

Key Experimental Protocols

A systematic biological screening workflow is essential to characterize the efficacy and safety of a novel TPP-conjugated compound.

Caption: General workflow for initial biological screening.

Assessment of Mitochondrial Superoxide (mtROS)

Objective: To quantify the ability of TPP-apocynin to reduce superoxide levels specifically within the mitochondria.

Methodology: MitoSOX Red Staining [1][7][8]

-

Cell Seeding: Plate cells (e.g., neuronal cells, cardiomyocytes) in a 96-well plate or on glass coverslips and culture until they reach desired confluency.

-

Induction of Stress: If applicable, induce mitochondrial oxidative stress using an appropriate agent (e.g., 100 µM Kainic Acid (KA) or Norepinephrine).

-

Treatment: Pre-treat cells with varying concentrations of TPP-apocynin (e.g., 0.5 µM, 1 µM, 5 µM) for a specified duration (e.g., 4 hours). Include vehicle control, stress-only control, and untargeted apocynin as comparators.

-

Staining: Remove the treatment media and wash cells with warm Hanks' Balanced Salt Solution (HBSS).

-

Probe Incubation: Add MitoSOX Red reagent (typically 5 µM) diluted in HBSS to each well and incubate for 10-15 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm HBSS.

-

Quantification: Measure fluorescence using a fluorescence microscope or a plate reader with an excitation/emission of ~510/580 nm.

Evaluation of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if TPP-apocynin can prevent or restore the collapse of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

Methodology: JC-1 Staining [1]

-

Cell Preparation: Seed and treat cells as described in the mtROS protocol (Section 3.1).

-

Staining: After treatment, remove the media and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash cells twice with a JC-1 staining buffer or PBS.

-

Imaging and Quantification: Immediately analyze the cells using a fluorescence microscope or flow cytometer.

-

Healthy Mitochondria (High ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (~590 nm).

-

Unhealthy Mitochondria (Low ΔΨm): JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).

-

-

Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Cellular Viability

Objective: To evaluate the cytotoxic effects of TPP-apocynin and its ability to protect cells from stress-induced death.

Methodology: CCK-8 Assay [1]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of TPP-apocynin concentrations (with and without a stressor) for 24-48 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Lipid Peroxidation

Objective: To assess the extent of oxidative damage to lipids and the protective effect of TPP-apocynin.

Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay [1][9]

-

Sample Preparation: Following treatment, lyse cells or homogenize tissues in an appropriate buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

Reaction: Mix a sample aliquot with MDA detection working fluid containing thiobarbituric acid (TBA).

-

Incubation: Heat the mixture at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: Calculate the MDA concentration based on a standard curve and normalize to the protein content.

Data Presentation and Interpretation

Quantitative data from screening assays should be organized into clear tables to facilitate comparison between treatment groups.

Table 1: Cellular Effects of TPP-Apocynin (1 µM) on Stressed Neuronal Cells

| Assay | Control | Stress-Induced | Stress + Apocynin (10 µM) | Stress + TPP-Apocynin (1 µM) |

| MitoSOX Fluorescence (RFU) | 100 ± 8 | 350 ± 25 | 210 ± 18 | 145 ± 12 |

| JC-1 Red/Green Ratio | 5.2 ± 0.4 | 1.3 ± 0.2 | 2.8 ± 0.3 | 4.5 ± 0.4 |

| Cell Viability (%) | 100 ± 5 | 45 ± 6 | 65 ± 5 | 88 ± 7 |

| MDA Levels (µmol/mg protein) | 0.5 ± 0.04 | 2.1 ± 0.15 | 1.2 ± 0.11 | 0.7 ± 0.06 |

Data are representative and expressed as mean ± SEM.

Interpretation:

-

MitoSOX Fluorescence: A successful TPP-apocynin candidate will significantly reduce the elevated fluorescence seen in the stress-induced group, ideally performing better than its untargeted counterpart at a lower concentration.

-

JC-1 Ratio: Effective compounds will prevent the drop in the red/green fluorescence ratio, indicating preservation of the mitochondrial membrane potential.

-

Cell Viability: A key outcome is the significant rescue of cell viability compared to the stress-only group.

-

MDA Levels: A reduction in MDA levels confirms that the compound mitigates lipid peroxidation, a downstream consequence of oxidative stress.

Signaling Pathway Modulation

The primary mechanism of TPP-apocynin is the inhibition of NOX within the mitochondria. This action initiates a cascade of beneficial downstream effects. By reducing the primary source of superoxide, TPP-apocynin prevents the collapse of the mitochondrial membrane potential, inhibits the release of pro-apoptotic factors like cytochrome c, and suppresses the activation of inflammatory pathways such as NF-κB.[10][11]

Caption: Signaling pathway affected by TPP-apocynin.

Conclusion

The initial biological screening of TPP-conjugated apocynin is a critical step in validating its potential as a mitochondria-targeted therapeutic. The assays detailed in this guide provide a robust framework for assessing the compound's ability to engage its target, mitigate oxidative stress at its source, preserve mitochondrial integrity, and promote cell survival. Positive outcomes from this screening phase, characterized by high potency at low concentrations and minimal off-target cytotoxicity, provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

- 1. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Mito-apocynin (C11): A Technical Guide for Researchers

An In-depth Examination of a Mitochondria-Targeted Antioxidant for Neurodegenerative Disease Drug Development

Introduction

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of a wide range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2] The convergence of these pathological pathways has led to the development of therapeutic strategies aimed at protecting the nervous system by targeting mitochondria. Mito-apocynin (C11), a novel, orally active compound, has emerged as a promising neuroprotective agent.[3][4] This technical guide provides a comprehensive overview of the neuroprotective properties of Mito-apocynin, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways.

Mito-apocynin is a derivative of apocynin, a known NADPH oxidase inhibitor, conjugated to a triphenylphosphonium (TPP⁺) cation.[3][5] This TPP⁺ moiety facilitates the compound's accumulation within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production, thereby enhancing its therapeutic efficacy at lower concentrations.[6][7] This targeted approach allows Mito-apocynin to directly address mitochondrial oxidative stress and its downstream consequences.

Mechanism of Action: A Dual Approach to Neuroprotection

Mito-apocynin exerts its neuroprotective effects through a dual mechanism of action: the inhibition of NADPH oxidase (NOX) and the direct scavenging of mitochondrial ROS.[2][8] This multifaceted approach addresses both a primary source of pathological ROS production and the subsequent oxidative damage within the mitochondria.

NADPH Oxidase Inhibition

NADPH oxidases are a family of enzymes that generate superoxide radicals. In the central nervous system, NOX enzymes, particularly NOX2 and NOX4, are implicated in neuroinflammatory processes and neuronal damage.[5][6] Mito-apocynin has been shown to inhibit the activation of NOX2 in microglia, the resident immune cells of the brain.[5][8] By suppressing microglial NOX2 activity, Mito-apocynin reduces the production of inflammatory mediators and mitigates neuroinflammation, a key contributor to neurodegeneration.[1][8]

Mitochondrial ROS Scavenging

The accumulation of Mito-apocynin within the mitochondria allows it to directly neutralize ROS produced during oxidative phosphorylation. This direct antioxidant activity helps to preserve mitochondrial function, maintain the mitochondrial membrane potential, and prevent the opening of the mitochondrial permeability transition pore, a critical event in the apoptotic cascade.[6]

Key Signaling Pathways

The neuroprotective effects of Mito-apocynin are mediated through its influence on several critical signaling pathways involved in oxidative stress, inflammation, and cell survival.

Figure 1: Simplified signaling pathway of Mito-apocynin's neuroprotective action.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of Mito-apocynin in different models of neurodegeneration.

Table 1: In Vivo Efficacy of Mito-apocynin

| Model | Species | Dose | Route | Key Findings | Reference |

| MitoPark Transgenic Mice (PD) | Mouse | 10 mg/kg (3x/week) | Oral | Improved locomotor activity and coordination; attenuated nigrostriatal degeneration.[2][4][8] | [8],[4],[2] |

| LRRK2(R1441G) Transgenic Mice (PD) | Mouse | 3 mg/kg (3x/week) | Oral Gavage | Improved coordinated motor function and olfactory function.[3] | [3] |

| MPTP Model (PD) | Mouse | 3 mg/kg/day | Oral | Restored behavioral performance; attenuated loss of dopaminergic neurons.[1][5] | [1],[5] |

| Kainic Acid (KA)-Induced Excitotoxicity | Mouse | 75 µg/kg | - | Reduced neuronal death and improved neurobehavioral deficits.[9][10] | [9],[10] |

| Diisopropylfluorophosphate (DFP) Toxicity | Rat | 10 mg/kg | Oral | Decreased oxidative stress markers and proinflammatory cytokines in serum.[11] | [11] |

Table 2: In Vitro Efficacy of Mito-apocynin

| Cell Model | Toxin/Stress | Concentration | Key Findings | Reference |

| N27 Dopaminergic Neuronal Cells | - | 10-30 µM | Increased basal respiration rate, ATP-linked respiration, and respiratory capacity.[8] | [8] |

| Primary Mesencephalic Cultures | MPP⁺ | - | Attenuated loss of tyrosine hydroxylase (TH)-positive neurons and neurites; diminished glial cell activation.[1][5] | [1],[5] |

| Primary Neurons | Kainic Acid (KA) | 1 µM | Reversed KA-induced decrease in cell viability and cytotoxicity.[9][12] | [9],[12] |

| H9c2 Cardiac Myoblasts | Norepinephrine | 5-10 µM | Induced mitochondrial superoxide generation, suggesting potential off-target effects at higher concentrations.[13] | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective properties of Mito-apocynin.

Synthesis of Mito-apocynin

Mito-apocynin is synthesized by conjugating the apocynin moiety with a TPP⁺ cation.[3][5] A common method involves the reaction of acetylvanillic acid with thionyl chloride to form acetylvanillic acid chloride. This intermediate is then reacted with aminoethyltriphenylphosphonium bromide in the presence of pyridine. The resulting acetylated Mito-apocynin is purified, followed by the removal of the acetyl protective group.[5][10]

Assessment of Mitochondrial Function

Seahorse Extracellular Flux Analysis: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.

-

Cell Plating: N27 dopaminergic neuronal cells are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with Mito-apocynin (e.g., 10-30 µM) for a specified duration.

-

Assay: The Seahorse XF analyzer sequentially injects mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.[8]

Figure 2: Workflow for Seahorse Extracellular Flux Analysis.

Measurement of Oxidative Stress

MitoSOX Red Staining: This fluorescent probe specifically detects mitochondrial superoxide.

-

Cell Culture: Primary neurons or other relevant cell types are cultured on coverslips or in microplates.

-

Loading: Cells are incubated with MitoSOX Red mitochondrial superoxide indicator.

-

Treatment: Cells are exposed to a neurotoxin (e.g., Kainic Acid) with or without Mito-apocynin pre-treatment.

-

Imaging: The fluorescence intensity is measured using a fluorescence microscope or plate reader. An increase in red fluorescence indicates elevated mitochondrial superoxide levels.[9][12]

Immunohistochemistry for Oxidative Damage Markers: This technique is used to detect markers of oxidative damage, such as 3-nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE), in tissue sections or cell cultures.

-

Tissue/Cell Preparation: Brain tissue is sectioned, or cells are fixed on coverslips.

-

Antibody Staining: Samples are incubated with primary antibodies specific for 3-NT or 4-HNE, followed by fluorescently labeled secondary antibodies.

-

Imaging: The localization and intensity of the fluorescent signal are visualized using microscopy.[1][5]

Evaluation of Neuroprotection in Animal Models

Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is a marker for dopaminergic neurons, which are progressively lost in Parkinson's disease.

-

Tissue Processing: Brains from treated and control animals are collected, fixed, and sectioned.

-

Staining: Sections are stained with an anti-TH antibody.

-

Quantification: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods. A higher number of TH-positive cells in the Mito-apocynin-treated group indicates neuroprotection.[5][8]

Nissl Staining: This method stains the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and survival.

-

Tissue Preparation: Brain sections are mounted on slides.

-

Staining: Sections are stained with a Nissl stain (e.g., cresyl violet).

-

Analysis: Neuronal loss and damage are assessed by examining cell morphology and density in specific brain regions.[9][10]

Figure 3: General workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

Mito-apocynin (C11) represents a promising therapeutic candidate for neurodegenerative diseases due to its targeted delivery to mitochondria and its dual mechanism of action. The preclinical data strongly support its neuroprotective and anti-inflammatory effects in models of Parkinson's disease and excitotoxicity.[1][7][8] However, it is important to note that some studies have indicated potential pro-oxidant effects at higher concentrations in certain cell types, highlighting the need for careful dose-response studies.[13]

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of Mito-apocynin in larger animal models.

-

Investigating its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis.

-

Conducting long-term safety and toxicology studies to support its potential translation to clinical trials.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Mito-apocynin. The presented data and methodologies offer a roadmap for further investigation into this promising neuroprotective agent.

References

- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]

- 7. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity and Cell Permeability of Mito-apocynin (C11)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mito-apocynin (C11), a novel synthetic compound, represents a significant advancement in mitochondria-targeted therapeutics. By conjugating the NADPH oxidase inhibitor apocynin to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain, Mito-apocynin (C11) is engineered for enhanced lipophilicity and selective accumulation within the mitochondria. This technical guide provides a comprehensive overview of the lipophilicity and cell permeability of Mito-apocynin (C11), crucial parameters for its efficacy as a potential therapeutic agent. This document details the underlying principles of its design, experimental methodologies for assessing its physicochemical properties, and the signaling pathways it modulates.

Introduction: The Rationale for Mitochondrial Targeting

Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The development of mitochondria-targeted antioxidants is a promising therapeutic strategy to mitigate oxidative stress at its source.

Mito-apocynin (C11) is designed to capitalize on the unique electrochemical properties of mitochondria. The inner mitochondrial membrane maintains a significant negative membrane potential (-150 to -180 mV). The positively charged TPP+ cation of Mito-apocynin (C11) facilitates its accumulation within the mitochondrial matrix, driven by this membrane potential. The eleven-carbon linker enhances the compound's overall lipophilicity, enabling efficient passage across cellular and mitochondrial membranes.[1]

Lipophilicity and Cell Permeability of Mito-apocynin (C11)

The lipophilicity and cell permeability of a drug candidate are critical determinants of its oral bioavailability and ability to reach its target site. For Mito-apocynin (C11), these properties are intrinsically linked to its mitochondria-targeting design.

Lipophilicity: LogP and LogD

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP measures the lipophilicity of the neutral (unionized) form of a compound.

-

LogD is the lipophilicity of a compound at a specific pH, considering both ionized and unionized forms. For ionizable compounds, LogD is a more physiologically relevant parameter.

Table 1: Quantitative Data on Lipophilicity and Cell Permeability of Mito-apocynin (C11) and Related Compounds

| Compound | Parameter | Value | Method | Reference |

| Mito-apocynin (C11) | LogP (Predicted) | Not Available | Computational | |

| LogD at pH 7.4 (Predicted) | Not Available | Computational | ||

| Caco-2 Permeability (Papp) | Not Available | In vitro | ||

| PAMPA Permeability (Pe) | Not Available | In vitro | ||

| Apocynin | Caco-2 Permeability (Papp) | Low | In vitro | [6] |

| Various Apocynin Derivatives | BBB Permeability (Papp) | 4.95 - 10.34 (x 10⁻⁶ cm/s) | In vitro BBB model | [6] |

Note: Specific quantitative data for Mito-apocynin (C11) is not available in the reviewed literature. The high lipophilicity and cell permeability are inferred from its chemical structure and qualitative descriptions in research articles.

Cell Permeability: Caco-2 and PAMPA Assays

Cell permeability is a measure of a drug's ability to cross biological membranes. Two common in vitro models for assessing intestinal permeability are the Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.

-

Caco-2 Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides information on both passive and active transport mechanisms.

-

PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.

The highly lipophilic nature of Mito-apocynin (C11), conferred by the TPP+ cation and the C11 alkyl chain, strongly suggests high passive permeability across cell membranes.[1][7] This is a key design feature that enables it to reach the mitochondria within target cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. The following sections outline the standard protocols for the Caco-2 and PAMPA assays.

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

- Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

- The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

- The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

- The test compound is added to the apical (donor) side of the monolayer to measure apical-to-basolateral (A-B) permeability.

- To assess active efflux, the compound is added to the basolateral (donor) side for basolateral-to-apical (B-A) permeability measurement.

- Samples are collected from the receiver compartment at specified time points.

3. Sample Analysis:

- The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

- The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

- dQ/dt is the steady-state flux of the compound across the monolayer.

- A is the surface area of the filter membrane.

- C0 is the initial concentration of the compound in the donor chamber.

5. Efflux Ratio:

- The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol describes a method for evaluating the passive permeability of a compound.

1. Preparation of the PAMPA Plate:

- A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

2. Assay Procedure:

- The acceptor wells of a 96-well plate are filled with buffer.

- The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

- The test compound, dissolved in buffer, is added to the donor wells.

- The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) at room temperature.

3. Sample Analysis:

- After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

4. Calculation of Effective Permeability Coefficient (Pe):

- The effective permeability is calculated based on the change in concentration in the donor and acceptor wells over time.

Signaling Pathways and Experimental Workflows

The therapeutic effect of Mito-apocynin (C11) is primarily attributed to its ability to inhibit NADPH oxidase within the mitochondria, thereby reducing the production of reactive oxygen species.

Mito-apocynin Signaling Pathway

The following diagram illustrates the targeted action of Mito-apocynin (C11) in mitigating mitochondrial oxidative stress.

Caption: Targeted inhibition of mitochondrial NADPH oxidase by Mito-apocynin (C11).

Experimental Workflow for Permeability Assessment

The logical flow for assessing the permeability of a compound like Mito-apocynin (C11) is depicted in the following diagram.

Caption: Workflow for in vitro assessment of cell permeability.

Conclusion

Mito-apocynin (C11) is a rationally designed molecule with high lipophilicity and cell permeability, attributes essential for its function as a mitochondria-targeted therapeutic. The conjugation of apocynin to a TPP+ cation via a C11 alkyl linker facilitates its passage across biological membranes and accumulation within the mitochondria. While specific quantitative permeability data remains to be published, its structural characteristics and the qualitative evidence from numerous studies strongly support its excellent membrane permeation. The standardized in vitro assays described herein, Caco-2 and PAMPA, provide a robust framework for the quantitative assessment of these critical drug-like properties. Further studies to determine the precise LogP, LogD, and permeability coefficients of Mito-apocynin (C11) will be invaluable for its continued development as a promising therapeutic agent for diseases associated with mitochondrial oxidative stress.

References

- 1. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 3. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]

- 6. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mito-Apocynin (C11) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-apocynin (C11), a derivative of apocynin, is a promising experimental compound designed to specifically target and accumulate within mitochondria. Structurally, it consists of apocynin conjugated to a triphenylphosphonium (TPP⁺) cation via an eleven-carbon alkyl chain.[1][2] This cationic TPP⁺ moiety facilitates its uptake across the mitochondrial membrane. The primary mechanism of action of Mito-apocynin is the inhibition of NADPH oxidase (NOX) enzymes, particularly within the mitochondria, thereby reducing the production of reactive oxygen species (ROS) at their source.[1][2][3] This targeted antioxidant activity makes Mito-apocynin a valuable tool for investigating the role of mitochondrial oxidative stress in various cellular processes and disease models, including neurodegenerative diseases and excitotoxicity.[1][3][4]

Data Summary

The following tables summarize quantitative data from various studies on the experimental use of Mito-apocynin in cell culture.

Table 1: Effective Concentrations and Incubation Times

| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |

| Primary Cortical Neurons | 0.25 - 2 | 4 hours (pre-treatment) | Inhibition of kainic acid-induced cytotoxicity, reversal of decreased cell viability. | [4] |

| Primary Mesencephalic Cultures | 10 | 24 hours | Attenuation of MPP+-induced loss of dopaminergic neurons and neurites. | [3] |

| Human Astrocytes (U373) | 10 | 1 hour (pre-treatment) | Reduction of TWEAK-induced mitochondrial superoxide levels and nitric oxide production. | [5] |

| Rat Mesencephalic Dopaminergic Neuronal Cells (N27) | 10 - 30 | 3 - 12 hours | Increased cellular ATP levels in mitochondrially stressed cells, decreased oxidant production. | [6] |

| H9c2 Cardiac Myoblasts | 5 - 10 | 15 minutes | Induction of mitochondrial superoxide. | [7][8] |

Table 2: Effects on Cellular Parameters

| Parameter | Assay | Cell Type | Treatment Conditions | Result | Reference |

| Cell Viability | CCK8 | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Reversal of kainic acid-induced decrease in cell viability. | [4] |

| Mitochondrial Superoxide | MitoSOX Red | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Reduction of kainic acid-induced mitochondrial superoxide. | [4] |

| Mitochondrial Membrane Potential | JC-1 | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Amelioration of kainic acid-induced decrease in mitochondrial membrane potential. | [4] |

| ATP Levels | ATP Detection Kit | Primary Cortical Neurons | 1 µM Mito-apocynin pre-treatment for 4h, then 100 µM kainic acid for 8h. | Improvement of kainic acid-induced reduction in ATP levels. | [4] |

| Glial Cell Activation | Immunocytochemistry | Primary Mesencephalic Cultures | 10 µM Mito-apocynin with 10 µM MPP+ for 24h. | Diminished MPP+-induced increases in glial cell activation. | [3] |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Immunocytochemistry | Primary Mesencephalic Cultures | 10 µM Mito-apocynin with 10 µM MPP+ for 24h. | Diminished MPP+-induced increases in iNOS expression. | [3] |

Experimental Protocols

General Guidelines for Mito-Apocynin Preparation and Application

-

Reconstitution: Mito-apocynin is typically supplied as a solid. Reconstitute it in a suitable solvent, such as DMSO, to create a stock solution. The final DMSO concentration in the cell culture medium should generally not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Working Concentration: The optimal working concentration of Mito-apocynin can vary depending on the cell type and experimental conditions. Based on published data, a concentration range of 0.5 µM to 10 µM is a good starting point for most applications.[1][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

-

Pre-treatment: In many experimental setups, cells are pre-treated with Mito-apocynin for a period of 1 to 4 hours before the addition of a stressor or toxin.[4][5] This allows for sufficient uptake and localization of the compound to the mitochondria.

Protocol: Assessment of Cell Viability using CCK8 Assay

This protocol is adapted from a study investigating the protective effects of Mito-apocynin against kainic acid-induced excitotoxicity in primary neurons.[4]

Materials:

-

Primary cortical neurons or other cell type of interest

-

24-well plates

-

Mito-apocynin

-

Kainic acid (or other desired stressor)

-

Cell Counting Kit-8 (CCK8)

-

Microplate reader

Procedure:

-

Seed primary neurons in a 24-well plate at the desired density and culture them under appropriate conditions.

-

Pre-treat the cells with varying concentrations of Mito-apocynin (e.g., 0.25, 0.5, 1, and 2 µM) for 4 hours.[4] Include a vehicle control (medium with the same concentration of DMSO as the Mito-apocynin treated wells).

-

After the pre-treatment period, add the stressor (e.g., 100 µM kainic acid) to the wells and incubate for 8 hours.[4]

-

Following the incubation with the stressor, add 10 µL of CCK8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol: Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is based on a method used to assess the effect of Mito-apocynin on mitochondrial ROS production.[4]

Materials:

-

Primary cortical neurons or other cell type of interest

-

24-well plates

-

Mito-apocynin

-

Kainic acid (or other desired stressor)

-

MitoSOX Red mitochondrial superoxide indicator

-

Hoechst 33342 (for nuclear staining, optional)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope

Procedure:

-

Seed primary neurons in 24-well plates.

-

Pre-treat the cells with Mito-apocynin (e.g., 1 µM) for 4 hours.

-

Induce oxidative stress by treating the cells with a stressor (e.g., 100 µM kainic acid) for 8 hours.[4]

-

Aspirate the culture medium and wash the cells twice with warm HBSS.

-

Prepare a working solution of MitoSOX Red (e.g., 5 µM in HBSS) and add 0.3 ml to each well.

-

Incubate the cells for 10-20 minutes at 37°C, protected from light.[4][5]

-

Wash the cells three times with warm HBSS.

-

(Optional) Stain the nuclei by incubating with Hoechst 33342 solution for 10 minutes. Wash twice with HBSS.

-

Observe the cells under a fluorescence microscope using the appropriate filter set for red fluorescence (MitoSOX Red).

-

Quantify the fluorescence intensity using image analysis software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Mito-apocynin and a typical experimental workflow.

Caption: Mechanism of action of Mito-apocynin.

Caption: General experimental workflow for Mito-apocynin studies.

References

- 1. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 2. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of Mito-apocynin (C11) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mito-apocynin (C11), a novel mitochondrially-targeted derivative of apocynin, has demonstrated significant neuroprotective effects in various preclinical mouse models of neurodegenerative diseases. By selectively accumulating in mitochondria, Mito-apocynin effectively mitigates oxidative stress and neuroinflammation, key pathological features of diseases such as Parkinson's and excitotoxicity-induced neuronal damage. These application notes provide a comprehensive overview of the in vivo dosing strategies, experimental protocols, and mechanisms of action of Mito-apocynin in mice.

Data Presentation: In Vivo Dosing Regimens

The following table summarizes the quantitative data on Mito-apocynin (C11) dosing from various studies in mouse models. This allows for easy comparison of administration routes, dosages, frequencies, and durations across different experimental paradigms.

| Mouse Model | Disease/Condition | Administration Route | Dosage | Dosing Frequency | Treatment Duration | Key Findings |

| LRRK2R1441G Transgenic | Parkinson's Disease | Oral Gavage | 3 mg/kg | 3 times per week | From 3 to 15 months of age | Improved coordinated motor function and olfactory function.[1] |

| MitoPark Transgenic | Parkinson's Disease | Oral Gavage | 10 mg/kg | 3 times per week | From 13 to 24 weeks of age | Improved locomotor activity and coordination; attenuated nigrostriatal degeneration.[2][3][4][5] |

| MPTP-induced | Parkinson's Disease | Oral Gavage | 3 mg/kg/day | Daily | 7 days | Restored behavioral performance; attenuated dopaminergic neuronal loss and neuroinflammation.[6][7][8] |

| Kainic Acid (KA)-induced | Excitotoxicity | Intragastric (i.g.) | 1.5, 3, and 6 mg/kg | Daily | 14 days | Reduced neuronal death and lesion volume in a dose-dependent manner.[9] |

| Kainic Acid (KA)-induced | Excitotoxicity | Intragastric (i.g.) | 18.75, 37.5, and 75 µg/kg | Daily | 14 days | Ameliorated neuronal wrinkling and loss of Nissl bodies in a dose-dependent manner.[10][11] |

Experimental Protocols

This section provides detailed methodologies for a typical in vivo study using Mito-apocynin in a mouse model of neurodegeneration.

Protocol 1: Oral Gavage Administration of Mito-apocynin in a Parkinson's Disease Mouse Model

1. Materials:

- Mito-apocynin (C11) powder

- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS) or sterile water

- Animal feeding needles (gavage needles), appropriate size for mice

- Syringes (1 mL)

- Mouse model of Parkinson's Disease (e.g., MPTP-treated, LRRK2R1441G, or MitoPark mice)

- Age-matched wild-type control mice

2. Preparation of Dosing Solution:

- Stock Solution: Prepare a stock solution of Mito-apocynin by dissolving it in DMSO. For example, a 240 mg/mL stock can be prepared.

- Working Solution: On each dosing day, dilute the stock solution to the final desired concentration. For a 3 mg/kg dose in a 25g mouse, the required dose is 0.075 mg. If administering a volume of 100 µL, the concentration of the working solution should be 0.75 mg/mL. A common vehicle is 10% ethanol in PBS[5] or a 1:100 dilution of the DMSO stock in saline solution[12]. Ensure the final concentration of DMSO is low to avoid toxicity.

- Vortex the solution thoroughly to ensure it is well-mixed.

3. Animal Handling and Administration:

- Handle mice gently to minimize stress.

- Accurately weigh each mouse before administration to calculate the precise volume of the dosing solution.

- Draw the calculated volume of the Mito-apocynin working solution into a 1 mL syringe fitted with a gavage needle.

- Gently restrain the mouse and insert the gavage needle orally into the esophagus.

- Administer the solution slowly and carefully to prevent aspiration.

- Administer a vehicle-only solution to the control group of mice.

4. Experimental Timeline and Assessment:

- The treatment duration can range from several days to several months, depending on the specific mouse model and experimental goals.[1][6][7][8]

- Behavioral Testing: Perform behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity at specified intervals during and after the treatment period.[2][5]

- Bioavailability Analysis: To confirm brain bioavailability, mice can be sacrificed at various time points (e.g., 1, 2, 4, 24 hours) after a single dose. Brain regions of interest (e.g., substantia nigra, striatum) are dissected, and Mito-apocynin levels are quantified using High-Performance Liquid Chromatography (HPLC).[6][7]

- Post-mortem Analysis: At the end of the study, sacrifice the mice and collect brain tissue for histological and biochemical analyses.

- Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., Tyrosine Hydroxylase, TH), microglial activation (e.g., Iba1), and oxidative stress (e.g., 4-HNE, nitrotyrosine).[6][8]

- Western Blotting: Analyze protein expression levels of key signaling molecules such as iNOS, gp91phox (a subunit of NADPH oxidase), and markers of mitochondrial health in brain homogenates.[4][6]

- qRT-PCR: Measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue.[6][7]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Mito-apocynin's Neuroprotective Effects

Caption: Mechanism of Mito-apocynin neuroprotection.

Experimental Workflow for In Vivo Mito-apocynin Studies

Caption: General workflow for in vivo Mito-apocynin studies.

Mechanism of Action

Mito-apocynin is a conjugate of the antioxidant apocynin and a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within mitochondria. Its primary mechanism of action involves the inhibition of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[4][6] By targeting mitochondrial NOX, Mito-apocynin reduces mitochondrial dysfunction and oxidative stress.[2][3]

Studies have shown that Mito-apocynin treatment leads to:

-

Reduced Oxidative Stress: Decreased levels of oxidative stress markers such as inducible nitric oxide synthase (iNOS), 4-hydroxynonenal (4-HNE), and nitrotyrosine.[6][8] In some models, it also reverses the increase in NOX4 levels in mitochondria.[9][10]

-

Anti-inflammatory Effects: Suppression of microglial activation and the production of pro-inflammatory cytokines, including TNF-α and IL-1β.[6][7]

-

Improved Mitochondrial Function: Preservation of mitochondrial quality control by enhancing the expression of PGC-1α, PINK1, and Parkin proteins.[10]

Collectively, these actions protect neurons from degeneration, improve motor function, and attenuate the progression of neurodegenerative pathologies in mouse models.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 10. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apocynin Prevents Anxiety-Like Behavior and Histone Deacetylases Overexpression Induced by Sub-Chronic Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Oral Gavage Administration of Mito-apocynin (C11): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-apocynin (C11) is a novel, orally active compound designed for targeted delivery to the mitochondria.[1][2] It consists of the antioxidant apocynin conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[2][3] This targeted approach enhances its efficacy as a neuroprotective agent by directly combating mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurodegenerative diseases.[4][5] Mito-apocynin functions primarily as an inhibitor of NADPH oxidase (NOX), thereby reducing the production of reactive oxygen species (ROS) and subsequent cellular damage.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and excitotoxicity.[3][6]

Data Presentation

In Vivo Efficacy of Oral Mito-apocynin (C11)

| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |

| LRRK2R1441G Mice | Parkinson's Disease | 3 mg/kg; oral gavage; 3x/week from 3 to 15 months of age | Markedly improved coordinated motor function and olfactory function. | [1][7] |

| MPTP-treated Mice | Parkinson's Disease | 3 mg/kg/day; oral gavage | Significantly mitigated dopaminergic neuronal cell death and terminal loss. Attenuated MPTP-induced oxidative markers and glial cell activation. | [3][8] |

| MitoPark Transgenic Mice | Parkinson's Disease | 10 mg/kg; oral gavage; 3x/week | Significantly improved locomotor activity and coordination. Partially attenuated nigrostriatal degeneration. | [4][5][9] |

| Kainic Acid (KA)-injected Mice | Excitotoxicity | 6 mg/kg; oral gavage; pre-treatment 1 day prior to KA injection | Inhibited KA-induced increases in mitochondrial NOX4 expression and activity. | [2][10] |

| Kainic Acid (KA)-injected Mice | Excitotoxicity | 18.75, 37.5, and 75 µg/kg; oral gavage; daily for 14 days | Dose-dependently reduced neuronal death. The 75 µg/kg dose showed the most pronounced protective effect. | [6][11][12] |

| DFP-exposed Rats | Organophosphate Neurotoxicity | 30 mg/kg; oral gavage; daily | Limited efficacy in the brain, though it reduced oxidative stress and proinflammatory cytokines in the periphery. | [13] |

Pharmacokinetic Data of Oral Mito-apocynin (C11)

| Animal Model | Dosage | Brain Region | Time Point | Concentration (ng/mg tissue) | Reference |

| C57BL/6 Mice | 3 mg/kg | Striatum | 1 h | 72 | [8] |

| 2 h | 65 | [8] | |||

| 4 h | 43 | [8] | |||

| 24 h | 19 | [8] | |||

| Substantia Nigra | 1 h | 84 | [8] | ||

| 2 h | 48 | [8] | |||

| 4 h | 47 | [8] | |||

| 24 h | 32 | [8] | |||

| MitoPark Transgenic Mice | 10 mg/kg | Striatum and Substantia Nigra | 30 min, 3, 6, 12, 24, and 48 h | Detected in target brain tissues. | [9] |

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of Mito-apocynin (C11)

1. Materials:

-

Mito-apocynin (C11) powder

-

Vehicle (e.g., 10% ethanol in saline or sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles), appropriate size for the animal model

-

Syringes (1 ml or appropriate volume)

-

Animal scale

2. Preparation of Dosing Solution:

-

Calculate the required amount of Mito-apocynin (C11) based on the desired dose (e.g., 3 mg/kg) and the body weight of the animals.

-

Weigh the calculated amount of Mito-apocynin (C11) powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of vehicle to the tube to achieve the desired final concentration. For example, to administer a volume of 10 ml/kg, a 3 mg/kg dose would require a 0.3 mg/ml solution.

-

Vortex the solution thoroughly to ensure complete dissolution of the compound.

3. Oral Gavage Procedure:

-

Weigh the animal to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the animal.

-

Attach the gavage needle to the syringe and draw up the calculated volume of the Mito-apocynin (C11) solution.

-

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Caution: Ensure the needle does not enter the trachea.

-

Slowly dispense the solution from the syringe.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress after the procedure.

Protocol 2: Evaluation of Neuroprotection in the MPTP Mouse Model

1. Animal Model:

-

Male C57BL/6 mice

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., 10% ethanol in saline)

-

Group 2: MPTP only

-

Group 3: Mito-apocynin (C11) + MPTP

3. Dosing and Administration:

-

Administer Mito-apocynin (C11) (3 mg/kg/day) or vehicle by oral gavage for a pre-determined period (e.g., starting 1 day before MPTP treatment and continuing for the duration of the study).[3]

-

Induce neurodegeneration by intraperitoneal injection of MPTP (e.g., 25 mg/kg/day for 3 days).[3]

4. Endpoint Analysis:

-

Immunohistochemistry: 24 hours after the last MPTP dose, sacrifice the animals and perfuse with paraformaldehyde.[3] Collect brain tissue and process for tyrosine hydroxylase (TH) immunostaining to assess the survival of dopaminergic neurons in the substantia nigra and striatum.[3]

-

HPLC Analysis: Dissect brain regions (striatum and substantia nigra) to measure the levels of dopamine and its metabolites (DOPAC and HVA) by high-performance liquid chromatography (HPLC).[8]

-

Western Blotting: Analyze protein expression of markers for oxidative stress (e.g., gp91phox), neuroinflammation (e.g., iNOS, TNF-α, IL-1β, IL-6), and glial activation (e.g., IBA1, GFAP) in brain tissue homogenates.[3]

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity... - CiteAb [citeab.com]

- 13. mdpi.com [mdpi.com]

Preparing Mito-apocynin (C11) Stock Solution with DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of Mito-apocynin (C11) stock solutions using Dimethyl Sulfoxide (DMSO). Mito-apocynin, a mitochondria-targeted derivative of apocynin, is a potent antioxidant and inhibitor of NADPH oxidase, making it a valuable tool in research focused on oxidative stress, neurodegenerative diseases, and inflammatory conditions.

Application Notes

Mito-apocynin (C11) is synthesized by conjugating an apocynin moiety to a triphenylphosphonium (TPP+) cation via an eleven-carbon alkyl chain.[1][2][3] This TPP+ group facilitates the compound's accumulation within the mitochondria, the primary site of reactive oxygen species (ROS) production. Its mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for generating superoxide radicals. By targeting this enzyme within the mitochondria, Mito-apocynin offers a localized and efficient approach to mitigating oxidative stress.[4][5]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for creating high-concentration stock solutions of Mito-apocynin (C11) due to its excellent solubilizing properties for this compound.[1][6] However, it is crucial to use high-purity, anhydrous DMSO to avoid precipitation and degradation of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing Mito-apocynin (C11) stock solutions.

| Parameter | Value | Reference |

| Molecular Weight | 663.62 g/mol | [6] |

| Solubility in DMSO | 100 mg/mL | [1][6] |

| Molar Concentration at Max Solubility | 150.69 mM | [1][6] |

| Recommended Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1][7] |

| Typical In Vitro Working Concentration | 0.5 µM - 30 µM | [2][3][8] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Mito-apocynin (C11) Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Mito-apocynin (C11) in DMSO.

Materials:

-

Mito-apocynin (C11) powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of Mito-apocynin (C11) powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of Mito-apocynin (C11) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 66.36 mg of Mito-apocynin (C11).

-

Dissolution:

-

Add the weighed Mito-apocynin (C11) powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO. For a 100 mM solution with 66.36 mg of powder, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1] This will aid in the dissolution of the powder.

-

Aliquotting: Once the Mito-apocynin (C11) is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Protect the tubes from light.

Visualizations

Signaling Pathway of Mito-apocynin Action

The following diagram illustrates the proposed mechanism of action for Mito-apocynin in mitigating mitochondrial oxidative stress.

Caption: Mechanism of Mito-apocynin in reducing mitochondrial oxidative stress.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the key steps in the preparation of a Mito-apocynin (C11) stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 3. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]

- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Mito-apocynin (C11) for Neuroprotection in Primary Neurons

Introduction

Mito-apocynin (also referred to as Mito-Apo) is a novel, orally available derivative of apocynin specifically engineered to target mitochondria. By conjugating apocynin to the mitochondria-targeting triphenylphosphonium (TPP⁺) cation, Mito-apocynin accumulates within the mitochondrial matrix.[1][2] This targeted delivery enhances its efficacy as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS) within the mitochondria.[2][3] Mitochondrial dysfunction, oxidative stress, and subsequent neuroinflammation are critical mediators in the progressive degeneration of neurons in various neurodegenerative diseases.[1][4][5][6] Mito-apocynin has demonstrated significant neuroprotective effects in cellular and animal models of Parkinson's disease and excitotoxicity by mitigating these pathological processes.[1][5][6][7]

Mechanism of Action

Mito-apocynin exerts its neuroprotective effects primarily by inhibiting mitochondrial NADPH oxidase (NOX), particularly the NOX2 and NOX4 isoforms, which are implicated in neurodegeneration.[2][7][8][9] This inhibition reduces the production of superoxide and other ROS, thereby alleviating oxidative stress. The downstream effects include the preservation of mitochondrial function and energy metabolism, suppression of glial cell activation (microglia and astrocytes), and a reduction in the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[1][5][7] By intervening in these key pathological pathways, Mito-apocynin protects neurons from cell death and preserves neuronal integrity.[1][7]

Quantitative Data Summary

The effective concentration of Mito-apocynin for treating primary neurons varies depending on the specific neuronal cell type and the nature of the toxic insult. The following table summarizes concentrations and conditions from key studies.

| Model System | Neuronal Type | Toxic Insult | Mito-apocynin (C11) Concentration | Treatment Duration | Observed Protective Effects | Reference |

| Parkinson's Disease Model | Primary Mesencephalic Neurons | 10 µM MPP⁺ | 10 µM | 24 hours | Attenuated loss of TH-positive neurons and neurites; Diminished glial activation and iNOS expression. | [1][5][6] |

| Excitotoxicity Model | Primary Cortical Neurons | 100 µM Kainic Acid (KA) | 1 µM | 4-hour pre-treatment, then 8 hours with KA | Reversed KA-induced decrease in cell viability; Improved ATP levels and mitochondrial membrane potential. | [7][10] |

| Excitotoxicity Model (Dose-Response) | Primary Neurons | 100 µM Kainic Acid (KA) | 0.25, 0.5, 1, 2 µM | 4-hour pre-treatment, then 8 hours with KA | Dose-dependent inhibition of KA-induced cytotoxicity. | [10][11] |

| Excitotoxicity Model (Combination Therapy) | Primary Cortical Neurons | 100 µM Kainic Acid (KA) | 0.5 µM (with 5 µM NADPH) | 4-hour pre-treatment, then 8 hours with KA | Enhanced restoration of mitochondrial membrane potential compared to single treatment. | [2] |